molecular formula C15H15NO B119388 4-Amino-3'-methoxystilbene CAS No. 154028-32-7

4-Amino-3'-methoxystilbene

Cat. No. B119388
M. Wt: 225.28 g/mol
InChI Key: KQIPLUOUWQXDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3'-methoxystilbene (also known as 4-AMS) is a synthetic derivative of resveratrol, a natural compound found in grapes, red wine, and other plants. 4-AMS has gained attention in the scientific community due to its potential therapeutic benefits, including anti-cancer and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of 4-AMS is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-AMS has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer and anti-inflammatory properties, 4-AMS has been shown to have other biochemical and physiological effects. It has been reported to increase insulin sensitivity and reduce blood glucose levels in animal models of diabetes. 4-AMS has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 4-AMS in lab experiments is its high purity, which allows for accurate dosing and reproducibility. However, one limitation is its relatively low solubility in water, which may require the use of organic solvents in experiments.

Future Directions

There are several potential future directions for research on 4-AMS. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosing and delivery methods for 4-AMS in these applications. Additionally, research on the mechanism of action of 4-AMS could lead to the development of new drugs targeting the same pathways.

Synthesis Methods

The synthesis of 4-AMS involves the reaction of resveratrol with ammonia and methanol under specific conditions. The resulting product is a white crystalline powder with a purity of over 99%.

Scientific Research Applications

4-AMS has been studied extensively for its potential therapeutic benefits. In vitro studies have shown that 4-AMS has anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines. Additionally, 4-AMS has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.

properties

CAS RN

154028-32-7

Product Name

4-Amino-3'-methoxystilbene

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-[(E)-2-(3-methoxyphenyl)ethenyl]aniline

InChI

InChI=1S/C15H15NO/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12/h2-11H,16H2,1H3/b6-5+

InChI Key

KQIPLUOUWQXDOT-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)N

SMILES

COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)N

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)N

Origin of Product

United States

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